MRSA Antibacterial Activity of 2-Phenyloxazolo[4,5-b]pyridine Derivatives vs. Ampicillin and Streptomycin
2-Phenyloxazolo[4,5-b]pyridine (the immediate structural precursor to the benzoyl-substituted target compound) demonstrates potent anti-MRSA activity with MIC values of 1.56–3.12 µg/mL, placing it among the most active oxazolopyridine derivatives tested . In a head-to-head study of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives, compounds 3d, 3g, and 3h showed significant antibacterial activity directly comparable to standard control drugs ampicillin and streptomycin against four bacterial strains, with the oxazolopyridine scaffold demonstrating superior Gram-positive selectivity relative to Gram-negative bacteria . This provides quantitative evidence that the oxazolo[4,5-b]pyridine core with appropriate 2-substitution can match or exceed first-line antibiotics against drug-resistant strains, a property not replicated by the corresponding benzoxazole analogs.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against methicillin-resistant S. aureus (MRSA) |
|---|---|
| Target Compound Data | MIC 1.56–3.12 µg/mL (2-phenyloxazolo[4,5-b]pyridine; direct structural analog of target) |
| Comparator Or Baseline | Ampicillin and streptomycin (standard-of-care antibiotics); exact MIC values against test strains provided in the primary study |
| Quantified Difference | Oxazolopyridine derivatives 3d, 3g, 3h demonstrated activity comparable to ampicillin and streptomycin; unsubstituted or benzoxazole analogs showed significantly reduced activity (>4-fold difference) |
| Conditions | In vitro broth microdilution assay against S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, P. aeruginosa ATCC 27853, and clinical MRSA isolates |
Why This Matters
The demonstrated anti-MRSA activity at low µg/mL MIC values provides a validated starting point for medicinal chemistry optimization of the benzoyl-substituted analog (CAS 52333-91-2), with the carbonyl group offering an additional vector for hydrogen-bond interactions with bacterial enzyme targets such as DNA gyrase.
- [1] Islam MB, Islam MI, Nath N, et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. J Chem. 2023;2023:9967591. doi:10.1155/2023/9967591 View Source
- [2] Reen GK, Kumar A, Sharma P. In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Med Chem Res. 2017;26:3336–3344. doi:10.1007/s00044-017-2026-3 View Source
